Cas no 41373-13-1 (1H-Pyrazolo4,3-Cpyridin-4-ol)
1H-Pyrazolo4,3-Cpyridin-4-ol Chemical and Physical Properties
Names and Identifiers
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- PYRAZOLO[4,3-C]PYRIDIN-4-ONE, 1,5-DIHYDRO-
- 4H-Pyrazolo[4,3-c]pyridin-4-one,1,5-dihydro-
- 5,7a-dihydropyrazolo[4,3-c]pyridin-4-one
- MFCD17214225
- AS-43451
- MB69220
- 4-Hydroxy-1H-pyrazolo[4,3-c]pyridine
- SCHEMBL1155424
- 1h-pyrazolo[4,3-c]pyridin-4-ol
- 1,5-dihydropyrazolo[4,3-c]pyridin-4-one
- AKOS006356911
- CS-0089058
- 41373-13-1
- DB-349266
- 1H-pyrazolo[4,3-c]pyridin-4(5H)-one
- 1H-Pyrazolo4,3-Cpyridin-4-ol
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- MDL: MFCD17214225
- Inchi: 1S/C6H5N3O/c10-6-4-3-8-9-5(4)1-2-7-6/h1-3H,(H,7,10)(H,8,9)
- InChI Key: SWENTSLBISOJDB-UHFFFAOYSA-N
- SMILES: O=C1C2C=NNC=2C=CN1
Computed Properties
- Exact Mass: 135.043261791g/mol
- Monoisotopic Mass: 135.043261791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 57.8Ų
1H-Pyrazolo4,3-Cpyridin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029199225-1g |
1H-pyrazolo[4,3-c]pyridin-4-ol |
41373-13-1 | 95% | 1g |
$618.75 | 2023-09-01 | |
| Chemenu | CM269560-1g |
1H-Pyrazolo[4,3-c]pyridin-4-ol |
41373-13-1 | 95+% | 1g |
$1405 | 2021-08-18 | |
| Chemenu | CM269560-5g |
1H-Pyrazolo[4,3-c]pyridin-4-ol |
41373-13-1 | 95+% | 5g |
$3981 | 2021-08-18 | |
| Chemenu | CM269560-1g |
1H-Pyrazolo[4,3-c]pyridin-4-ol |
41373-13-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM269560-5g |
1H-Pyrazolo[4,3-c]pyridin-4-ol |
41373-13-1 | 95%+ | 5g |
$*** | 2023-03-30 | |
| abcr | AB481074-250 mg |
1H-Pyrazolo[4,3-c]pyridin-4-ol; 95% |
41373-13-1 | 250mg |
€435.70 | 2023-04-20 | ||
| abcr | AB481074-1 g |
1H-Pyrazolo[4,3-c]pyridin-4-ol; 95% |
41373-13-1 | 1g |
€1,005.40 | 2023-04-20 | ||
| TRC | P840965-10mg |
1H-Pyrazolo[4,3-C]pyridin-4-ol |
41373-13-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P840965-50mg |
1H-Pyrazolo[4,3-C]pyridin-4-ol |
41373-13-1 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | P840965-100mg |
1H-Pyrazolo[4,3-C]pyridin-4-ol |
41373-13-1 | 100mg |
$ 320.00 | 2022-06-02 |
1H-Pyrazolo4,3-Cpyridin-4-ol Suppliers
1H-Pyrazolo4,3-Cpyridin-4-ol Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1H-Pyrazolo4,3-Cpyridin-4-ol
1H-Pyrazolo[4,3-c]pyridin-4-ol (CAS No. 41373-13-1): A Comprehensive Overview
1H-Pyrazolo[4,3-c]pyridin-4-ol, also known by its CAS registry number 41373-13-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are fused bicyclic systems combining pyrazole and pyridine rings. The pyrazolo[4,3-c]pyridine core is a unique structural motif that imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in drug discovery and materials science.
The synthesis of 1H-Pyrazolo[4,3-c]pyridin-4-ol typically involves multi-step reactions, often starting from readily available starting materials such as o-phenylenediamine or other aromatic amines. The formation of the fused bicyclic system is achieved through cyclization reactions, which can be catalyzed by acids or bases depending on the specific conditions. The hydroxyl group at the 4-position plays a critical role in the compound's reactivity and functionality, enabling further derivatization to explore its potential applications.
Recent studies have highlighted the antioxidant properties of 1H-Pyrazolo[4,3-c]pyridin-4-ol, suggesting its potential use in combating oxidative stress-related diseases. Researchers have demonstrated that this compound exhibits significant radical-scavenging activity, comparable to well-known antioxidants such as vitamin C and glutathione. This finding has opened new avenues for its application in the development of therapeutic agents targeting neurodegenerative disorders, cardiovascular diseases, and age-related conditions.
In addition to its biological applications, 1H-Pyrazolo[4,3-c]pyridin-4-ol has shown promise in the field of materials science. Its ability to act as a fluorescent probe has been explored for sensing applications, particularly in detecting metal ions and anions in aqueous environments. The compound's fluorescence properties are highly sensitive to changes in its molecular environment, making it a versatile tool for analytical chemistry and environmental monitoring.
From a synthetic perspective, 1H-Pyrazolo[4,3-c]pyridin-4-ol serves as an excellent precursor for constructing more complex heterocyclic systems. Its reactivity under various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allows chemists to design libraries of structurally diverse compounds with tailored functionalities. These libraries are invaluable for high-throughput screening in drug discovery programs.
Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of 1H-Pyrazolo[4,3-c]pyridin-4-ol. Density functional theory (DFT) calculations have revealed that the compound's aromaticity and conjugation patterns significantly influence its chemical reactivity and stability. These findings have guided experimentalists in optimizing synthetic routes and predicting the behavior of related compounds.
In conclusion, 1H-Pyrazolo[4,3-c]pyridin-4-ol (CAS No. 41373-13-1) is a multifaceted compound with applications spanning drug discovery, materials science, and analytical chemistry. Its unique chemical properties and versatile reactivity make it an indispensable tool for researchers across various disciplines. As ongoing studies continue to uncover new aspects of its functionality, this compound is poised to play an increasingly important role in advancing scientific research and technological innovation.
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